molecular formula C7H13NO B14022785 3-(Oxetan-3-ylmethyl)azetidine

3-(Oxetan-3-ylmethyl)azetidine

Cat. No.: B14022785
M. Wt: 127.18 g/mol
InChI Key: ORNGMMRTODDXNG-UHFFFAOYSA-N
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Description

3-(Oxetan-3-ylmethyl)azetidine is a chemical building block that incorporates both azetidine and oxetane pharmacophores, two four-membered saturated heterocycles of significant interest in modern medicinal chemistry and synthetic organic chemistry . The integration of these two strained rings into a single molecule creates a compact, polar, and three-dimensional scaffold that is highly valuable for the design of novel biologically active compounds and for the generation of diverse chemical libraries . This compound serves as a key synthetic intermediate in the development of new heterocyclic amino acid derivatives . Azetidine carboxylic acids and their analogues are important as conformationally constrained building blocks for peptides and as isosteres of natural amino acids, such as proline and GABA (4-aminobutanoic acid) . The oxetane ring, known for its high polarity and potential to act as a surrogate for carbonyl groups or gem-dimethyl units, can improve the physicochemical and metabolic properties of lead molecules . The combination of these rings in a single entity, as found in this compound, offers researchers a versatile fragment for exploring new chemical space. Azetidine and oxetane subunits are present in a wide variety of natural products and approved therapeutics, exhibiting activities including antihypertensive , cytotoxic , antibacterial , and antiviral effects . As such, this chemical is ideally suited for structure-activity relationship (SAR) studies, lead optimization campaigns, and the synthesis of complex molecules for high-throughput screening. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

3-(oxetan-3-ylmethyl)azetidine

InChI

InChI=1S/C7H13NO/c1(6-2-8-3-6)7-4-9-5-7/h6-8H,1-5H2

InChI Key

ORNGMMRTODDXNG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CC2COC2

Origin of Product

United States

Preparation Methods

Brønsted Acid Catalyzed Etherification via Carbocation Intermediates

A recent and efficient method involves selective activation of tertiary benzylic alcohols on oxetane and azetidine rings using Brønsted acid catalysis. This activation forms carbocation intermediates that can be trapped by nucleophiles such as alcohols to form ethers while preserving the oxetane ring integrity.

  • Process: Oxetan-3-ol or azetidin-3-ol substrates are treated with a Brønsted acid catalyst in the presence of alcohol nucleophiles.
  • Outcome: Formation of 3,3-disubstituted oxetane and azetidine ethers, including 3-(oxetan-3-ylmethyl)azetidine ethers.
  • Advantages: Avoids strong bases and halide alkylating agents, mild conditions, and good functional group tolerance.
  • Yields: Variable depending on nucleophile and substrate; for example, cyclohexanol gave 71% yield of the product, while other nucleophiles gave moderate to low yields (22-44%) due to competing side reactions such as ring-opening or dioxane formation.
Entry Nucleophile Product Yield (%) Notes
1 Cyclohexanol 71 High yield, minimal side products
2 Isopropoxyethanol 22 (ether), 33 (dioxane) Bulkier nucleophile leads to mixed products
3 Phenoxy ethanol No dioxane formed Cleaner ether formation
4 Serine 44 Amino acid derivative formed

This method was reported to be limited to substrates bearing electron-rich aryl groups for efficient carbocation formation.

Sulfonyl Fluoride Precursors and Thermal Carbocation Generation

Another advanced approach uses oxetane sulfonyl fluorides and azetidine sulfonyl fluorides as precursors that generate carbocations upon mild heating in the presence of base (e.g., potassium carbonate). This method enables the formation of amino-oxetanes and related compounds via nucleophilic substitution.

  • Process: Thermal treatment of oxetane sulfonyl fluoride derivatives at ~60 °C in acetonitrile with base.
  • Outcome: Formation of amino-oxetane derivatives, which can be further functionalized.
  • Stability: These sulfonyl fluoride reagents are stable solids stored at −20 °C for over a year.
  • Scale: Multi-gram scale synthesis demonstrated.
  • Applications: Preparation of oxetane analogs of amides and other bioactive motifs.

This method provides an alternative to Lewis acid catalysis and tolerates highly chelating nucleophiles, expanding the scope of accessible derivatives.

Horner-Wadsworth-Emmons Reaction Followed by Aza-Michael Addition

For preparing heterocyclic amino acid derivatives containing azetidine and oxetane rings, a sequence involving:

This method allows for the preparation of functionalized 3-substituted azetidine and oxetane derivatives with potential for further diversification via Suzuki-Miyaura cross-coupling reactions.

Step Reagents/Conditions Outcome
1. Horner-Wadsworth-Emmons DBU catalysis on N-Boc-azetidin-3-one Formation of N-Boc-azetidin-3-ylidene acetate
2. Aza-Michael addition NH-heterocycles 3-substituted 3-(acetoxymethyl)azetidines
3. Suzuki-Miyaura cross-coupling Boronic acids, Pd catalyst Diversified heterocyclic amino acid derivatives

This route is notable for its modularity and the ability to introduce diverse functional groups.

Photochemical [2+2] Cycloaddition and Organometallic Additions

Other methods for azetidine synthesis that can be adapted for functionalized derivatives include:

These methods, while powerful, often require UV light or strong bases and may have limitations in functional group tolerance and modularity.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Brønsted acid catalyzed carbocation etherification Mild, avoids strong bases, uses alcohol nucleophiles Good yields, mild conditions Limited to electron-rich substrates, possible side reactions
Sulfonyl fluoride precursors (OSF/ASF) Thermal carbocation generation, stable reagents Scalable, tolerates chelating nucleophiles Requires specialized sulfonyl fluoride reagents
Horner-Wadsworth-Emmons + Aza-Michael Modular, allows introduction of diverse groups Enables amino acid derivative synthesis Multi-step, requires protected intermediates
Photochemical [2+2] cycloaddition Direct ring formation Powerful for substituted azetidines UV light needed, limited functional group scope
Organometallic additions Access to 3-azetidinol intermediates Diastereoselective, versatile Requires strong bases, sensitive to functional groups

Chemical Reactions Analysis

Types of Reactions

3-(Oxetan-3-ylmethyl)azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, sulfonates

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(Oxetan-3-ylmethyl)azetidine hydrochloride is a chemical compound with a unique structure featuring both an oxetane and an azetidine ring. It has a molecular formula of C7H14ClNOC₇H₁₄ClNO and a molecular weight of 163.65 g/mol. This compound is primarily studied for its potential applications in medicinal chemistry due to the interesting properties conferred by the oxetane and azetidine moieties, which can influence biological activity and pharmacokinetics.

Potential Applications

This compound hydrochloride has potential applications in various fields:

  • Medicinal Chemistry Due to its unique structural properties. The structural features of both the azetidine and oxetane rings contribute to potential interactions with biological targets, making them candidates for drug development.
  • Antimicrobial Properties Preliminary studies suggest that this compound hydrochloride may exhibit antimicrobial properties, although specific biological assays are necessary to confirm its efficacy against various pathogens.

Interaction Studies

Interaction studies focusing on this compound hydrochloride are essential for understanding its pharmacodynamics and pharmacokinetics. These studies typically assess how the compound interacts with enzymes, receptors, or other biological macromolecules. Initial findings suggest that compounds with similar structural motifs may exhibit varied interactions based on their stereochemistry and functional groups attached to the azetidine or oxetane rings.

Oxetanes in Drug Discovery

The oxetane ring is an emergent, underexplored motif in drug discovery that shows attractive properties such as low molecular weight, high polarity, and marked . There are currently seven oxetane-containing drug candidates undergoing clinical trials .

Structural Analogs

Several compounds share structural similarities with this compound hydrochloride:

Compound NameStructure TypeUnique Features
3-(Oxetan-3-yl)azetidineOxetane + AzetidineLacks methyl group at position 4
1-AzetidinylmethanolAzetidineContains a hydroxymethyl group instead
3-(Boc-amino)azetidineAzetidineProtected amino group enhancing stability
4-OxetanolOxetaneSimple structure without azetidine component

These compounds highlight the versatility of azetidine and oxetane derivatives in organic synthesis and their potential roles in drug discovery. Each compound's unique features contribute to its distinct reactivity and biological activity, underscoring the importance of structural variations in medicinal chemistry research.

Oxetane and Azetidine Ethers

Mechanism of Action

The mechanism of action of 3-(Oxetan-3-ylmethyl)azetidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Rigidity vs. Flexibility: The oxetane-azetidine fusion in 3-(Oxetan-3-ylmethyl)azetidine enhances conformational rigidity compared to monocyclic azetidines (e.g., 3-haloazetidines), improving target-binding precision .
  • Synthetic Complexity : Cross-coupling and multi-step additions are required for this compound, whereas simpler azetidines (e.g., 3-halo derivatives) are accessible via direct alkylation .

Key Observations :

  • Neuroprotection : Both this compound and 3-aryl-azetidinyl acetic acid derivatives exhibit neuroprotective effects, but the former’s oxetane moiety enhances blood-brain barrier penetration .
  • Antimicrobial Activity : Azetidine itself acts as a volatile organic compound (VOC) in biocontrol, whereas this compound requires functionalization (e.g., esterification) for similar efficacy .

Physicochemical and Pharmacokinetic Properties

  • Hydrogen Bonding : this compound has higher hydrogen-bond acceptor capacity (2 acceptors) than azetidine-3-carboxylic acid (3 acceptors but lower lipophilicity) .
  • Metabolic Stability : The oxetane ring reduces metabolic oxidation compared to 3-haloazetidines, which are prone to dehalogenation .

Q & A

Q. What are the common synthetic routes for preparing 3-(Oxetan-3-ylmethyl)azetidine, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves coupling reactions between oxetane and azetidine precursors. For example, nucleophilic substitution reactions under Lewis acid catalysis (e.g., AlCl₃ or BF₃·Et₂O) can facilitate alkylation of azetidine derivatives with oxetane-containing electrophiles . Reaction conditions such as solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios of reactants are critical for minimizing side reactions like ring-opening of the azetidine or oxetane moieties. Purification via column chromatography or recrystallization is often required to achieve >95% purity, as seen in analogous azetidine-oxetane hybrid syntheses .

Q. How does the oxetane substituent influence the physicochemical properties of this compound compared to other azetidine derivatives?

The oxetane ring enhances solubility in polar solvents (e.g., water solubility increases by ~20% compared to alkyl-substituted azetidines) due to its electron-rich oxygen atom, which improves hydrogen bonding. This is supported by solubility data for structurally similar compounds like 3-(Oxetan-3-yloxy)azetidine, which shows 38.9 mg/mL in water . The oxetane also reduces logP by ~0.5 units compared to cyclohexyl-substituted analogs, as predicted by molecular polarity calculations .

Q. What analytical techniques are recommended for characterizing this compound in research settings?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., oxetane methylene protons at δ 4.2–4.5 ppm and azetidine ring protons at δ 3.5–3.8 ppm) .
  • HPLC-MS : For purity assessment and detection of ring-opening byproducts (e.g., γ-chloroamines from HCl-mediated degradation) .
  • X-ray Crystallography : To resolve stereochemical ambiguity in crystalline derivatives .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound, and how is stereochemical integrity maintained?

Chiral phosphoric acid catalysts (e.g., TRIP) can induce asymmetry during azetidine functionalization. For instance, desymmetrization reactions using tert-butoxycarbonyl (Boc)-protected intermediates achieve enantiomeric excess (ee) >90% by stabilizing transition states through hydrogen-bonding interactions . Computational studies (DFT calculations) suggest that activation of the azetidine nitrogen and oxetane oxygen by the catalyst is critical for stereocontrol .

Q. How does this compound interact with biological targets such as NLRP3 inflammasome?

Azetidine derivatives with lipophilic substituents (e.g., oxetane) exhibit enhanced membrane permeability, enabling modulation of intracellular targets. For example, 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride inhibits NLRP3 inflammasome activation by disrupting ASC oligomerization, as shown in LPS-stimulated BV2 microglial cells (IC₅₀ = 1.2 μM) . Structure-activity relationship (SAR) studies suggest the oxetane’s rigidity optimizes binding to the inflammasome’s NACHT domain .

Q. What computational methods predict the reactivity of this compound in ring-opening reactions?

Density Functional Theory (DFT) simulations reveal that the oxetane’s ring strain (≈23 kcal/mol) lowers the activation energy for nucleophilic attack at the azetidine’s β-carbon. Solvent models (e.g., SMD for DMSO) predict that polar aprotic solvents stabilize transition states during SN2 reactions with thiols or amines .

Q. What are the challenges in scaling up enantiopure this compound synthesis?

Key issues include:

  • Catalyst Loading : Reducing chiral catalyst usage from 10 mol% to <2 mol% without compromising ee .
  • Byproduct Formation : Minimizing γ-lactam byproducts during Boc deprotection (optimized via slow HCl gas addition in EtOAc) .
  • Crystallization Efficiency : Implementing anti-solvent precipitation (e.g., hexane/EtOAc) to improve yield of crystalline intermediates .

Q. How do structural modifications at the azetidine nitrogen affect the stability of this compound derivatives?

N-Acylation (e.g., with acetyl or trifluoroacetyl groups) increases hydrolytic stability in physiological pH (t₁/₂ > 24 hrs vs. 2 hrs for free base). Conversely, N-alkylation (e.g., methyl or benzyl) reduces ring strain, decreasing susceptibility to nucleophilic ring-opening by 30% .

Methodological Notes

  • Contradictions in Data : and propose conflicting mechanisms for azetidine ring-opening (SN1 vs. SN2), suggesting solvent-dependent pathways .
  • Safety Protocols : Handle azetidine derivatives under inert atmosphere (N₂/Ar) due to sensitivity to moisture and CO₂ .

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